2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid
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Overview
Description
2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol . It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a carboxylic acid group, which is a common functional group in organic chemistry.
Preparation Methods
The synthesis of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid typically involves the reaction of pyridine-3-methanol with chloroacetic acid in the presence of a base, followed by the addition of a carbamoylating agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid can be compared with other similar compounds, such as:
Pyridine-3-carboxylic acid: This compound also contains a pyridine ring and a carboxylic acid group but lacks the carbamoyl and methoxy groups.
Pyridine-3-methanol: This compound contains a pyridine ring and a hydroxymethyl group but lacks the carboxylic acid and carbamoyl groups.
N-(Pyridin-3-ylmethyl)carbamic acid: This compound contains a pyridine ring and a carbamoyl group but lacks the methoxy and carboxylic acid groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-oxo-2-(pyridin-3-ylmethylamino)ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(6-16-7-10(14)15)12-5-8-2-1-3-11-4-8/h1-4H,5-7H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZOZULMZZOXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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